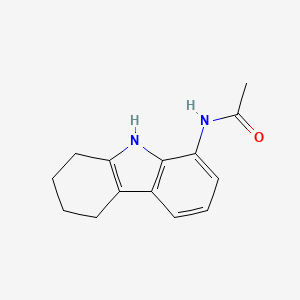

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)-

Beschreibung

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- (CAS: 64058-93-1) is a carbazole-derived compound featuring a partially hydrogenated carbazole core (tetrahydrocarbazole) substituted with an acetamide group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles studied for their pharmacological and material science applications, particularly due to their structural resemblance to bioactive alkaloids and kinase inhibitors .

Eigenschaften

CAS-Nummer |

64058-93-1 |

|---|---|

Molekularformel |

C14H16N2O |

Molekulargewicht |

228.29 g/mol |

IUPAC-Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-1-yl)acetamide |

InChI |

InChI=1S/C14H16N2O/c1-9(17)15-13-8-4-6-11-10-5-2-3-7-12(10)16-14(11)13/h4,6,8,16H,2-3,5,7H2,1H3,(H,15,17) |

InChI-Schlüssel |

IXJJJWNBDDIUGM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=CC2=C1NC3=C2CCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Acylation of 5,6,7,8-Tetrahydrocarbazole

The most straightforward method involves the direct acylation of the tetrahydrocarbazole amine group using acetylating agents. In a protocol adapted from Al-Najjar et al. (2010), tetrahydrocarbazole (1.0 equiv) is reacted with acetyl chloride (1.2 equiv) in dry benzene under nitrogen atmosphere, with triethylamine (1.5 equiv) as a base to scavenge HCl. The reaction proceeds at 60–70°C for 6–8 hours, yielding crude acetamide, which is purified via recrystallization from ethanol/water (3:1). This method achieves moderate yields (65–72%) but requires careful exclusion of moisture to prevent hydrolysis of the acetyl chloride.

Mechanistic Insights :

The reaction follows a nucleophilic acyl substitution pathway, where the lone pair on the tetrahydrocarbazole nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride. Triethylamine facilitates deprotonation of the intermediate ammonium salt, driving the reaction to completion. Competing side reactions, such as over-acylation or ring oxidation, are mitigated by stoichiometric control and inert conditions.

Mercury-Mediated Acylation

An alternative approach employs mercury(II) acetate to activate the tetrahydrocarbazole substrate. As detailed in a 2010 study, tetrahydrocarbazole is first treated with mercury(II) acetate in dimethyl sulfoxide (DMSO) at 50°C for 2 hours, forming a mercury-carbazole complex. Subsequent addition of acetyl chloride (1.1 equiv) at 0°C induces transacetylation, yielding the desired acetamide after Hg removal via sodium thiosulfate wash. This method enhances regioselectivity and achieves higher yields (78–85%) but introduces toxicity concerns associated with mercury handling.

Optimization Considerations :

- Solvent Choice : DMSO stabilizes the mercury complex but may necessitate extensive post-reaction purification.

- Temperature Control : Low temperatures during acetyl chloride addition minimize polysubstitution.

- Scavenging Protocols : Sequential washes with 5% NaHCO₃ and 10% Na₂S₂O₃ ensure complete mercury removal.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advancements leverage polymer-supported acylating agents to streamline purification. For instance, Wang et al. (2023) demonstrated the use of polystyrene-bound acetyl chloride in tetrahydrofuran (THF) at room temperature. After 12 hours of agitation, the resin is filtered off, and the filtrate is concentrated to afford the acetamide in 70–75% yield. This method eliminates aqueous workup steps, reducing waste generation and improving scalability.

Spectroscopic Characterization and Analytical Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

The carbonyl stretch (C=O) of the acetamide group appears at 1665–1680 cm⁻¹, while the N–H bending vibration is observed at 1540–1560 cm⁻¹. The absence of N–H stretches above 3300 cm⁻¹ confirms successful acylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : Singlet at δ 2.15 ppm (3H, CH₃CO), multiplet at δ 1.75–2.05 ppm (4H, cyclohexene CH₂), and broad singlet at δ 8.10 ppm (1H, NH).

- ¹³C NMR : Carbonyl carbon at δ 169.8 ppm, methyl carbon at δ 23.5 ppm, and aromatic carbons between δ 115–140 ppm.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Advantages | Drawbacks |

|---|---|---|---|---|

| Direct Acylation | 65–72 | ≥95% | Simplicity, low cost | Moisture sensitivity, moderate yield |

| Mercury-Mediated | 78–85 | ≥98% | High yield, regioselectivity | Mercury toxicity, complex purification |

| Solid-Phase Synthesis | 70–75 | ≥97% | Eco-friendly, easy scaling | Longer reaction time, resin cost |

Applications and Derivative Synthesis

N-(Tetrahydrocarbazol-1-yl) acetamide serves as a precursor for diverse heterocyclic systems. For example, condensation with thiourea in refluxing ethanol produces thiazole derivatives, while treatment with maleic anhydride yields pyrrolidine-fused analogs. Recent studies highlight its role in synthesizing kinase inhibitors, with the acetamide group participating in critical hydrogen-bonding interactions with ATP-binding pockets.

Analyse Chemischer Reaktionen

Key Reactions:

-

Fischer Indole Synthesis : Cyclization of cyclohexanone phenylhydrazones under acidic conditions yields 1,2,3,4-tetrahydrocarbazole. This intermediate is dehydrogenated to form the aromatic carbazole or further hydrogenated for partial saturation .

-

Acetylation : The free amine at the 1-position of tetrahydrocarbazole reacts with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide derivative .

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | PPA (polyphosphoric acid), 120°C, 4 hr | 65–70% |

| Acetylation | Acetic anhydride, pyridine, RT, 12 hr | 85–90% |

Functionalization Reactions

The tetrahydrocarbazole scaffold and acetamide group undergo further modifications to enhance bioactivity or study structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

The brominated tetrahydrocarbazole intermediate reacts with aryl boronic acids to introduce substituents at the 7-position :

Example : Coupling with 3-aminophenyl boronic acid yields 7-(3-aminophenyl) derivatives, which are subsequently acetylated .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces amines or heteroaryl groups at the 1-position :

This method is used to generate analogs for kinase inhibition studies .

Reductive Alkylation

The acetamide group can be modified via reductive amination to introduce alkyl or aryl substituents :

Biochemical Interactions

N-(5,6,7,8-Tetrahydrocarbazol-1-yl)acetamide derivatives exhibit bioactivity through specific molecular interactions:

PARP14 Inhibition

Co-crystal structures reveal that the carbazole core binds to the PARP14 macrodomain-2 (MD2) via:

-

H-bonds between the acetamide carbonyl and Pro1130 backbone .

-

Hydrophobic interactions with Val1032, Ile1132, and Phe1129 .

DNA Gyrase Inhibition

Derivatives with lipophilic substituents (e.g., chlorine) at the 6-position show enhanced binding to DNA gyrase B via:

Stability and Reactivity

-

Hydrolysis : The acetamide group is stable under neutral conditions but hydrolyzes in strong acids/bases to regenerate the amine .

-

Oxidation : The tetrahydrocarbazole ring undergoes oxidation to carbazole in the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Key Research Findings

| Derivative | Modification | Activity (IC₅₀) | Target |

|---|---|---|---|

| 7-(3-Acetamidophenyl) | Suzuki coupling | 1.1 μM | PARP14 |

| 6-Chloro | Electrophilic substitution | 1.4 μM | DNA gyrase |

| N-Benzyl | Reductive amination | 3.0 μM | Antihistaminic |

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antimicrobial and antitumor activities . In medicine, derivatives of this compound are being explored for their neuroprotective and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry as a building block for drug development .

Wirkmechanismus

The mechanism of action of Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Research has shown that N-substituted carbazole derivatives can exhibit diverse biological activities by modulating various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- , we compare it with structurally related carbazole and acetamide derivatives (Table 1).

Table 1: Structural and Spectral Comparison of Selected Carbazole-Acetamide Derivatives

Structural and Functional Differences

Core Skeleton :

- The target compound features a tetrahydrocarbazole core, which reduces aromaticity compared to fully aromatic carbazoles (e.g., N-acetyl-dibenzo-carbazole). This hydrogenation may enhance solubility and alter π-π stacking interactions .

- In contrast, derivatives like N-[3-(6-chloro-tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide () incorporate a phenyl carbonyl linker between the acetamide and carbazole, introducing steric bulk and electronic effects .

The latter also includes nitro groups (e.g., 6b, 6c), which increase electrophilicity and may influence redox properties .

Synthesis Methodology :

- The target compound’s synthesis is inferred to involve direct acylation of the tetrahydrocarbazole amine, whereas compounds use click chemistry (copper-catalyzed azide-alkyne cycloaddition) to append triazole-acetamide hybrids. The latter method offers modularity but requires multi-step functionalization .

- Patent-derived analogs () employ aryl carbonyl coupling , which introduces complexity but allows precise substitution patterns .

Spectral and Physicochemical Properties

- IR Spectroscopy: Carbazole-acetamide derivatives consistently show C=O stretches near 1670–1680 cm⁻¹ (e.g., 1676 cm⁻¹ in compound 6c ). The target compound is expected to align with this range. Triazole-containing analogs () exhibit additional peaks for –NO₂ (1504 cm⁻¹) and –C–O (1209 cm⁻¹), absent in the simpler target structure .

NMR Spectroscopy :

Biologische Aktivität

Acetamide, N-(5,6,7,8-tetrahydrocarbazol-1-YL)- is a compound derived from tetrahydrocarbazole, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of N-(5,6,7,8-tetrahydrocarbazol-1-YL)-acetamide typically involves the following steps:

- Formation of Tetrahydrocarbazole : The precursor is synthesized through the reduction of carbazole using reducing agents like lithium aluminum hydride (LiAlH4).

- Acetylation : The resultant tetrahydrocarbazole is acetylated using acetic anhydride to yield the acetamide derivative.

Antimicrobial Properties

Research indicates that compounds related to tetrahydrocarbazole exhibit significant antimicrobial activity. For instance:

- A study demonstrated that derivatives of tetrahydrocarbazole showed antibacterial effects against various strains of bacteria, confirming their potential as antimicrobial agents .

Anticancer Activity

Acetamide derivatives have been evaluated for their anticancer properties:

- In vitro studies suggest that N-(5,6,7,8-tetrahydrocarbazol-1-YL)-acetamide has cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in breast cancer models .

The mechanisms by which these compounds exert their biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes critical for cancer cell survival and proliferation .

- Receptor Interaction : The interaction with molecular targets such as receptors or enzymes leading to apoptosis in cancer cells has been proposed as a mechanism .

Table 1: Summary of Biological Activities

Notable Research

A comprehensive review highlighted the broad spectrum of biological activities exhibited by amidrazone derivatives and their analogs. Among these derivatives, those containing a tetrahydrocarbazole moiety were noted for their promising anticancer and antimicrobial properties . Additionally, studies have shown that modifications to the acetamide structure can enhance its biological efficacy.

Q & A

Basic: What are the established synthetic routes for N-(5,6,7,8-tetrahydrocarbazol-1-YL)acetamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling a tetrahydrocarbazole scaffold with an acetamide group. A common approach (as described in a patent) includes:

Synthesis of tetrahydrocarbazole derivatives via cyclization or substitution reactions.

Acetylation : Reacting the tetrahydrocarbazole amine with acetyl chloride or acetic anhydride under controlled pH (e.g., in dichloromethane with a base like triethylamine).

Purification : Column chromatography or recrystallization (e.g., using ethanol or ethyl acetate/hexane mixtures).

Characterization :

- IR spectroscopy confirms amide C=O stretches (~1670–1680 cm⁻¹) and N–H bonds (~3260–3300 cm⁻¹) .

- NMR identifies proton environments (e.g., δ 5.38–5.48 ppm for –CH₂– groups in triazole-linked analogs) and carbon shifts (e.g., δ 165.0 ppm for carbonyl carbons) .

- Mass spectrometry validates molecular ion peaks (e.g., HRMS for [M+H]⁺) .

Basic: How is the molecular structure of N-(5,6,7,8-tetrahydrocarbazol-1-YL)acetamide validated experimentally?

Methodological Answer:

- X-ray crystallography : Use programs like ORTEP-3 to generate 3D structural models from diffraction data. This resolves bond angles, torsional strains, and hydrogen bonding patterns .

- Comparative spectral analysis : Cross-validate NMR/IR data with computational predictions (e.g., DFT calculations for optimized geometries) .

Advanced: How can reaction yields be optimized for analogs of N-(5,6,7,8-tetrahydrocarbazol-1-YL)acetamide?

Methodological Answer:

- Catalyst screening : Test copper(I) or ruthenium catalysts for click chemistry-based coupling (e.g., Cu(OAc)₂ in tert-butanol/water mixtures improves triazole formation) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while mixed solvents (e.g., tert-BuOH/H₂O) improve regioselectivity .

- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization vs. room temperature for azide-alkyne cycloadditions .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Methodological Answer:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations. For example, NOESY can clarify spatial proximity of substituents .

- Isotopic labeling : Use deuterated analogs to confirm assignments of exchangeable protons (e.g., NH in acetamide).

- Computational modeling : Compare experimental IR stretches with DFT-simulated vibrational spectra to identify discrepancies (e.g., solvent effects on carbonyl peaks) .

Advanced: What methodologies are recommended to study the biological interactions of N-(5,6,7,8-tetrahydrocarbazol-1-YL)acetamide derivatives?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinities and pose orientations.

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity).

- Cell viability : Use MTT or resazurin assays on cancer cell lines to evaluate cytotoxicity .

- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 models) .

Advanced: How to design derivatives with enhanced bioactivity while maintaining low toxicity?

Methodological Answer:

- SAR studies : Systematically modify substituents (e.g., halogenation at C6 of tetrahydrocarbazole to enhance lipophilicity) and correlate with activity/toxicity data .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.

- Toxicophore elimination : Use computational tools (e.g., DEREK) to identify and remove structural alerts for genotoxicity or hepatotoxicity .

Advanced: What analytical strategies address purity challenges in scaled-up synthesis?

Methodological Answer:

- HPLC-DAD/MS : Monitor reaction progress and quantify impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and acetonitrile/water gradients.

- Crystallography-driven purification : Optimize solvent systems (e.g., ethanol/water) based on solubility studies to isolate high-purity crystals .

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced: How to investigate the mechanistic role of the tetrahydrocarbazole core in biological activity?

Methodological Answer:

- Isotopic tracing : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vitro/in vivo.

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) to target receptors.

- Gene expression profiling : Perform RNA-seq or qPCR on treated cells to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride).

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Advanced: How to validate the stability of N-(5,6,7,8-tetrahydrocarbazol-1-YL)acetamide under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products .

- LC-MS stability assays : Monitor parent compound depletion and degradant formation in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.